3-Oxa-8-azabicyclo[3.2.1]octane
Overview
Description
3-Oxa-8-azabicyclo[321]octane is a bicyclic organic compound that contains both an oxygen and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with an epoxide can lead to the formation of the bicyclic structure. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as alkyl halides or acyl chlorides can react to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent for reduction reactions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides or hydroxylated products.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atom.
Scientific Research Applications
3-Oxa-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a scaffold in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. Pathways involved may include neurotransmitter signaling, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azabicyclo[3.2.1]octane: Similar bicyclic structure with different positioning of oxygen and nitrogen atoms.
3-Oxa-8-azabicyclo[3.2.1]nonane: Larger bicyclic structure with an additional carbon atom.
3-Oxa-8-azabicyclo[3.2.1]heptane: Smaller bicyclic structure with one less carbon atom.
Uniqueness
3-Oxa-8-azabicyclo[3.2.1]octane is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold in drug design further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNILDQSRDHCFJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570351 | |
Record name | 3-Oxa-8-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280-07-9 | |
Record name | 3-Oxa-8-azabicyclo[3.2.1]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=280-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxa-8-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride?
A1: Unfortunately, the abstract provided does not delve into the specific structural characteristics of this compound Hydrochloride such as its molecular formula, weight, or spectroscopic data. The article primarily focuses on the synthesis process of this compound []. To get detailed structural information, a deeper analysis of the full research paper would be required.
Q2: Are there any details available regarding the applications of this compound Hydrochloride?
A2: The abstract focuses solely on the synthesis methodology of this compound Hydrochloride and does not elaborate on its potential applications []. Further investigation into the full research article and related literature is needed to determine any specific applications for this compound.
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